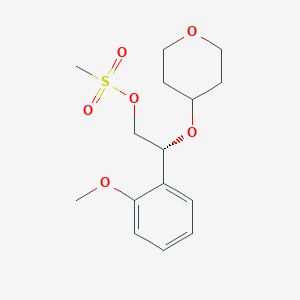
Mca-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2
Vue d'ensemble
Description
Mca-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2 is a peptide that has gained attention in the scientific research community due to its ability to act as a substrate for proteases. This peptide is commonly used in biochemical and physiological studies to investigate protease activity and inhibition.
Mécanisme D'action
Mca-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2 acts as a substrate for proteases. The peptide contains a fluorogenic group (Mca) and a quenching group (Dnp) that are separated by a peptide bond. When the peptide is cleaved by a protease, the Mca group is released, and its fluorescence is detected. The rate of fluorescence increase is proportional to the rate of protease activity.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is used solely as a research tool to investigate protease activity and inhibition.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Mca-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2 in lab experiments are its high sensitivity, specificity, and versatility. The peptide can be used to study a wide range of proteases, and its fluorescence can be detected using standard laboratory equipment. The limitations of using this peptide are its cost and its potential for false positives. The peptide may be cleaved by non-specific proteases, leading to false positive results.
Orientations Futures
There are several future directions for the use of Mca-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2 in scientific research. One direction is the development of new protease inhibitors using high-throughput screening methods. Another direction is the investigation of protease activity in disease states, such as cancer and Alzheimer's disease. Additionally, the peptide could be used to study the proteolytic degradation of proteins and peptides in the environment, such as in soil or water. Finally, the peptide could be used in the development of biosensors for protease detection.
Applications De Recherche Scientifique
Mca-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2 is widely used in scientific research to investigate protease activity and inhibition. It is used to screen protease inhibitors and to study the kinetics of protease-catalyzed reactions. This peptide is also used to study the proteolytic degradation of proteins and peptides.
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H70N12O19/c1-29(2)20-41(62-46(70)22-31-23-50(76)88-45-25-34(87-5)14-15-36(31)45)55(80)65-40(17-18-48(72)73)54(79)67-51(30(3)4)57(82)66-43(26-49(74)75)53(78)61-28-47(71)63-42(21-32-27-60-37-11-7-6-10-35(32)37)56(81)64-39(52(58)77)12-8-9-19-59-38-16-13-33(68(83)84)24-44(38)69(85)86/h6-7,10-11,13-16,23-25,27,29-30,39-43,51,59-60H,8-9,12,17-22,26,28H2,1-5H3,(H2,58,77)(H,61,78)(H,62,70)(H,63,71)(H,64,81)(H,65,80)(H,66,82)(H,67,79)(H,72,73)(H,74,75)/t39-,40-,41-,42-,43-,51-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHCQYIIJLQHHB-OZJJTWAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H70N12O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1227.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



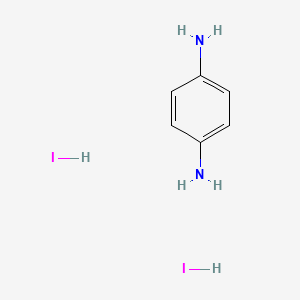
![(4,8-Bis(4,5-dihexylthiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1495289.png)
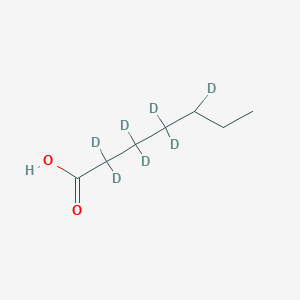
![[1,1':4',1''-Terphenyl]-2',3,3'',5,5''-pentacarboxylic acid](/img/structure/B1495307.png)
![8-Bromo-N-(furan-2-ylmethyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1495310.png)

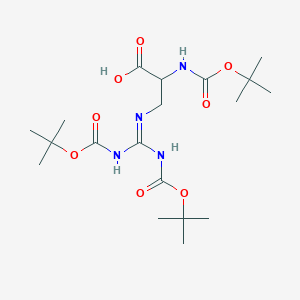
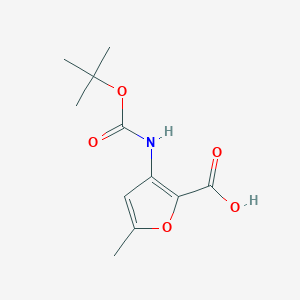
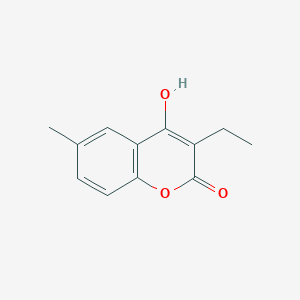

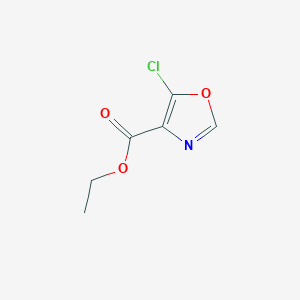
![9,9'-Spirobi[9H-fluorene], 2-chloro-](/img/structure/B1495347.png)
